molecular formula C15H17N3OS2 B4571407 N-methyl-2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}hydrazinecarbothioamide

N-methyl-2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}hydrazinecarbothioamide

Cat. No.: B4571407
M. Wt: 319.4 g/mol
InChI Key: PDUVRISTEJZFRR-UHFFFAOYSA-N
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Description

N-methyl-2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}hydrazinecarbothioamide is a useful research compound. Its molecular formula is C15H17N3OS2 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.08130452 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

Hydrazinecarbothioamide derivatives are pivotal in synthesizing various heterocyclic compounds. For instance, reactions involving N-substituted hydrazinecarbothioamides have yielded a variety of heterocyclic rings, including pyrazoles, triazoles, and thiadiazoles, under different conditions. These processes are essential for developing new materials with potential applications in drug development, materials science, and chemical sensors (Aly et al., 2018).

Antioxidant Activity

Certain hydrazinecarbothioamide derivatives exhibit significant antioxidant activity, making them valuable in studying oxidative stress-related diseases and developing antioxidant therapies. For example, synthesized hydrazinecarbothioamides showed excellent antioxidant activity, demonstrating their potential in medicinal chemistry and pharmaceutical research (Barbuceanu et al., 2014).

Antimicrobial Activity

The development of new antimicrobial agents is another critical area of application for hydrazinecarbothioamide derivatives. These compounds have been tested in vitro for their antibacterial and antifungal activities, with some showing promising results against various bacterial and fungal strains. This research is crucial for addressing the growing concern of antibiotic resistance (Dengale et al., 2019).

Photochromic and Electrochemical Properties

Hydrazinecarbothioamide derivatives are also explored for their unique photochromic properties, which are valuable in developing photoresponsive materials. These materials can be used in creating smart windows, photo-switchable dyes, and information storage devices. The reversible photochromic properties of certain derivatives in solid, solution, and nanofiber forms offer insights into novel material design (Che et al., 2019).

Sensing and Detection

The specificity of hydrazinecarbothioamide derivatives towards certain metal ions makes them excellent candidates for developing selective sensors. For instance, a hydrazine-carbothioamide-based fluorescent chemosensor has been applied for detecting Zn2+ ions, showcasing the utility of these derivatives in environmental monitoring and biomedical diagnostics (Suh et al., 2022).

Properties

IUPAC Name

1-methyl-3-[[5-methyl-4-(4-methylphenyl)thiophene-3-carbonyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS2/c1-9-4-6-11(7-5-9)13-10(2)21-8-12(13)14(19)17-18-15(20)16-3/h4-8H,1-3H3,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUVRISTEJZFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC=C2C(=O)NNC(=S)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}hydrazinecarbothioamide
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N-methyl-2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}hydrazinecarbothioamide
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N-methyl-2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}hydrazinecarbothioamide
Reactant of Route 4
N-methyl-2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}hydrazinecarbothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.